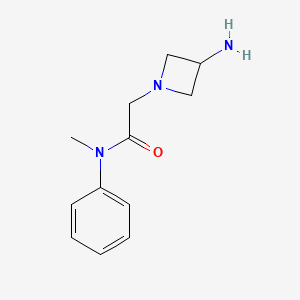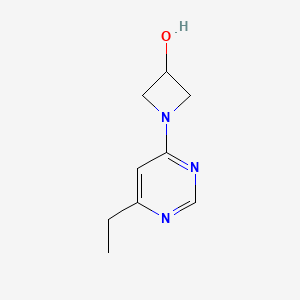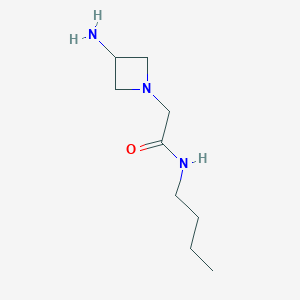![molecular formula C10H5ClN4O2 B1489886 4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid CAS No. 1263180-54-6](/img/structure/B1489886.png)
4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid
Descripción general
Descripción
“4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid” is a nitrogen-containing heterocyclic compound . It has a CAS Number of 1263180-54-6 and a molecular weight of 248.63 . It is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5ClN4O2/c11-7-9-13-8(10(16)17)14-15(9)6-4-2-1-3-5(6)12-7/h1-4H,(H,16,17) . The MDL number is MFCD14581107 .Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid” were not found in the retrieved papers, studies have reported on the reactions of [1,2,4]triazolo[4,3-a]quinoxaline derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.63 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Anticancer Activity
The [1,2,4]triazolo[1,5-a]pyrimidines, a class of compounds to which our compound of interest is related, have shown significant anticancer activity . They have been used in the design of anticancer agents . For instance, [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been synthesized and evaluated against gastric cancer cells MGC-803 via the suppression of ERK signaling pathway .
Antibacterial Activity
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidines scaffold have demonstrated antibacterial properties . This suggests potential applications of our compound in the development of new antibacterial agents.
Antifungal Activity
The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds has also shown antifungal activity . This indicates that our compound could be explored for its potential antifungal applications.
Antiviral Activity
There is evidence of antiviral activity in [1,2,4]triazolo[1,5-a]pyrimidines . This suggests that our compound could be investigated for potential antiviral applications.
Antiparasitic Activity
The [1,2,4]triazolo[1,5-a]pyrimidines have demonstrated antiparasitic activity . This implies that our compound could have potential applications in the treatment of parasitic infections.
DNA Intercalation
Some [1,2,4]triazolo[1,5-a]quinoxaline derivatives have been designed, synthesized, and evaluated for their DNA intercalation activities as anticancer agents . This suggests that our compound could also be investigated for its potential DNA intercalation properties.
Antihypertensive Activity
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidines scaffold have shown antihypertensive properties . This suggests potential applications of our compound in the development of new antihypertensive agents.
Anticonvulsant Activity
The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds has also shown anticonvulsant activity . This indicates that our compound could be explored for its potential anticonvulsant applications.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid are various pathogenic organisms. The compound has demonstrated significant antimicrobial and antiviral activities . It has shown strong in vitro activity against Staphylococcus aureus and Escherichia coli, and also against Candida albicans .
Mode of Action
4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid interacts with its targets by intercalating DNA . This interaction disrupts the normal functioning of the DNA, thereby inhibiting the growth and proliferation of the pathogenic organisms .
Biochemical Pathways
The compound affects the DNA replication pathway in the target organisms. By intercalating DNA, it disrupts the normal replication process, leading to errors in DNA synthesis and ultimately inhibiting the growth and proliferation of the organisms .
Result of Action
The result of the action of 4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid is the inhibition of growth and proliferation of the target organisms. This is achieved through the disruption of DNA replication, leading to errors in DNA synthesis .
Action Environment
The action, efficacy, and stability of 4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C for optimal stability . Furthermore, the compound’s efficacy may be affected by the specific conditions within the target organisms, such as pH, presence of other substances, and the organisms’ metabolic state.
Propiedades
IUPAC Name |
4-chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4O2/c11-7-9-13-8(10(16)17)14-15(9)6-4-2-1-3-5(6)12-7/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZBIMTXLAYVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NC(=NN23)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176756 | |
| Record name | [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1263180-54-6 | |
| Record name | [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263180-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(Hexan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1489809.png)








![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}acetic acid](/img/structure/B1489825.png)